molecular formula C10H16O2 B1252767 (6E)-8-hydroxygeranial

(6E)-8-hydroxygeranial

Cat. No. B1252767
M. Wt: 168.23 g/mol
InChI Key: WTWGQWLNUNSMGM-TXFIJWAUSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6E)-8-hydroxygeranial is a monoterpenoid that is geranial bearing a hydroxy substituent at position 8. It is a monoterpenoid, an enal and a member of prenols.

Scientific Research Applications

  • STEM Education : A study explored the use of the 6E Learning by Design TM Model in teaching temperature and its changes in junior high school, highlighting the effectiveness of STEM (Science, Technology, Engineering, and Mathematics) learning in improving students’ scientific literacy (Khaeroningtyas, Permanasari, & Hamidah, 2016).

  • Neuroscience and Neurodegeneration : Research has shown that 6-hydroxydopamine, a neurotoxin, is used in experimental models for Parkinson's disease. It has been studied for its effects on neuronal cells and pathways, contributing significantly to understanding neurodegenerative diseases (Hanrott, Gudmunsen, O'Neill, & Wonnacott, 2006).

  • Coordination Chemistry : The use of 8-hydroxyquinoline in coordination chemistry, particularly in creating new supramolecular sensors and emitting devices, has been reviewed. This demonstrates the compound's versatility and application in synthetic coordination chemistry (Albrecht, Fiege, & Osetska, 2008).

  • Medicinal Chemistry : 8-Hydroxyquinoline and its derivatives have been studied for their antimicrobial, anticancer, and antifungal properties. This compound is highlighted for its potential in developing potent pharmaceuticals with low toxicity (Saadeh, Sweidan, & Mubarak, 2020).

  • Neuroprotective Strategies : The transplantation of embryonic medial ganglionic eminence (MGE) cells into the striatum of rats treated with 6-hydroxydopamine, a model for Parkinson's disease, showed potential in ameliorating motor symptoms and integrating into host circuitry (Martínez‐Cerdeño et al., 2010).

properties

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

(2E,6E)-8-hydroxy-3,7-dimethylocta-2,6-dienal

InChI

InChI=1S/C10H16O2/c1-9(6-7-11)4-3-5-10(2)8-12/h5-7,12H,3-4,8H2,1-2H3/b9-6+,10-5+

InChI Key

WTWGQWLNUNSMGM-TXFIJWAUSA-N

Isomeric SMILES

C/C(=C\C=O)/CC/C=C(\C)/CO

SMILES

CC(=CC=O)CCC=C(C)CO

Canonical SMILES

CC(=CC=O)CCC=C(C)CO

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(6E)-8-hydroxygeranial
Reactant of Route 2
(6E)-8-hydroxygeranial
Reactant of Route 3
Reactant of Route 3
(6E)-8-hydroxygeranial
Reactant of Route 4
(6E)-8-hydroxygeranial
Reactant of Route 5
Reactant of Route 5
(6E)-8-hydroxygeranial
Reactant of Route 6
(6E)-8-hydroxygeranial

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.